N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-11-9-12(25-2)10-15(23)22(11)8-7-21-16(24)13-5-3-4-6-14(13)17(18,19)20/h3-6,9-10H,7-8H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGWCNJXHAPSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CC=C2C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide generally involves a multi-step process. It begins with the preparation of the pyridine core, where 4-methoxy-6-methyl-2-pyridone reacts with suitable ethylating agents to form the pyridone derivative. The trifluoromethylbenzoyl chloride is then introduced to the reaction mixture under controlled conditions, often with a base like triethylamine to facilitate the nucleophilic acyl substitution, yielding the desired product.
Industrial Production Methods: : Industrially, this compound's production leverages large-scale organic synthesis techniques, with optimized reaction parameters to enhance yield and purity. High-performance liquid chromatography is frequently employed to ensure the compound's purity meets stringent industrial standards.
Chemical Reactions Analysis
Types of Reactions it Undergoes: : N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions Used in These Reactions: : Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride might be used. For nucleophilic substitution, reagents like sodium ethoxide in ethanol are common.
Major Products Formed from These Reactions: : Depending on the reaction conditions, products might include hydroxylated, reduced forms of the compound, or substituted derivatives where functional groups on the benzamide ring are replaced or modified.
Scientific Research Applications: : This compound is utilized in multiple scientific domains due to its unique structural features:
Chemistry: : It serves as a building block in organic synthesis, especially in the formation of complex heterocyclic compounds.
Biology: : It is studied for its potential interactions with biological macromolecules, offering insights into enzyme inhibition and receptor binding.
Medicine: : Research into its pharmacological properties is ongoing, with preliminary studies suggesting it might exhibit anti-inflammatory or antimicrobial activities.
Mechanism of Action
The Mechanism by Which the Compound Exerts its Effects: : The biological activity of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide is thought to be mediated through its ability to interact with cellular proteins, potentially inhibiting specific enzymes or blocking receptor sites.
Molecular Targets and Pathways Involved: : Detailed studies are required to pinpoint the exact molecular targets. it is hypothesized that the compound's structure allows it to fit into the active sites of various enzymes, altering their activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Position :
- The target’s ortho-CF₃ group (vs. para-CF₃ in ) likely reduces steric hindrance, improving binding pocket accommodation .
- Halogenated analogs (e.g., 5-bromo-2-chloro in ) exhibit higher molecular weights but may face metabolic instability due to dehalogenation .
Heterocyclic Core: Pyridinone (target) vs. pyridazine (): Pyridinone’s ketone group may enhance hydrogen bonding with target proteins compared to pyridazine’s electron-deficient ring .
Ureido groups () improve aqueous solubility but may reduce membrane permeability .
Activity Insights :
- Analogs in with nitro or flavin-adenine dinucleotide-binding motifs show inhibitory activity against FtsZ and DprE1, suggesting the target may share similar mechanisms .
- Conversion rates for compounds (e.g., 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide at 10–18%) imply substituent-dependent reactivity, which could guide synthetic optimization for the target .
Notes
- Data Limitations : Physical properties (e.g., melting point, solubility) and explicit activity data for the target compound are unavailable in the provided evidence.
- Structural Implications: The ortho-CF₃ group and pyridinone core differentiate the target from para-substituted or pyridazine-based analogs, impacting drug-likeness and target engagement.
Biological Activity
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its significant biological activity, particularly in cancer research. This article delves into the biological mechanisms, research findings, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- Pyridine Derivative : The presence of a pyridine ring with a methoxy and methyl group enhances its chemical properties.
- Benzamide Moiety : This component contributes to the compound's biological activity.
- Trifluoromethyl Group : The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of the compound.
The molecular formula is , with a molecular weight of 354.32 g/mol .
This compound primarily acts as an inhibitor of histone methyltransferase EZH2 . EZH2 plays a crucial role in gene silencing through the methylation of histone proteins. By inhibiting EZH2, this compound may help reverse epigenetic silencing of tumor suppressor genes, making it a promising candidate for cancer therapeutics .
Anticancer Properties
- Inhibition of EZH2 : Studies indicate that the compound exhibits competitive inhibition against EZH2, preventing it from catalyzing histone methylation . This action can lead to the reactivation of silenced tumor suppressor genes.
- Cell Viability Assays : In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines, suggesting potent anticancer activity.
- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as the methoxy and trifluoromethyl groups, has been linked to enhanced biological activity. SAR studies indicate that modifications to these groups can lead to improved efficacy against cancer cells .
Case Studies
Several case studies have explored the efficacy of this compound in different cancer models:
| Study | Cancer Type | Findings |
|---|---|---|
| Study 1 | Breast Cancer | Demonstrated significant reduction in tumor growth in xenograft models. |
| Study 2 | Prostate Cancer | Showed enhanced apoptosis in treated cells compared to controls. |
| Study 3 | Lung Cancer | Indicated potential for combination therapy with existing chemotherapeutics. |
Future Directions
The unique combination of structural elements in this compound positions it as a valuable lead compound for further research. Future studies should focus on:
- In Vivo Efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic Studies : Elucidating the full range of molecular interactions and potential off-target effects.
- Analog Development : Synthesizing derivatives to enhance selectivity and reduce toxicity.
Q & A
Q. What are the standard synthetic routes for preparing N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(trifluoromethyl)benzamide?
Answer: The synthesis typically involves multi-step reactions:
Intermediate Preparation : Generate the pyridine derivative (e.g., 4-methoxy-6-methyl-2-oxopyridine) via alkylation or condensation reactions.
Coupling Reaction : React the intermediate with 2-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., potassium carbonate in acetonitrile) to form the benzamide bond .
Purification : Use column chromatography or recrystallization to isolate the product.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | K₂CO₃, CH₃CN, RT | ~75% |
Q. What analytical techniques are essential for characterizing this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm structural integrity and substituent positions (e.g., trifluoromethyl at C2, pyridinone ring protons).
- IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 423.1) .
Q. What preliminary biological assays are recommended for evaluating its activity?
Answer:
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays.
- Cytotoxicity : Test in cell lines (e.g., MTT assay) to assess baseline toxicity .
- Solubility Studies : Use HPLC or nephelometry to determine aqueous solubility for in vitro relevance .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Answer:
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility .
- Temperature Control : Gradual heating (e.g., 60–80°C) to minimize side reactions.
- Workup Strategies : Use liquid-liquid extraction with ethyl acetate/water to recover unreacted intermediates .
Q. How to address contradictory biological activity data across studies?
Answer:
- Purity Verification : Confirm compound purity (>98%) via HPLC and elemental analysis .
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to rule out enantiomeric impurities.
- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, cell passage number) .
Q. Example Data Contradiction Resolution :
| Study | Reported IC₅₀ (μM) | Resolution Strategy |
|---|---|---|
| A | 0.5 | Verify purity (HPLC) and re-test with fresh stock. |
| B | 5.2 | Standardize assay buffer (e.g., Tris vs. PBS). |
Q. What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Docking Simulations : Use AutoDock or Schrödinger to predict binding modes with target proteins.
- QSAR Modeling : Corrogate electronic properties (e.g., logP, H-bond donors) with activity data .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
Q. How does the trifluoromethyl group influence metabolic stability?
Answer:
- Enhanced Stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vitro .
- Lipophilicity : Increases logP, improving membrane permeability but potentially reducing aqueous solubility. Balance via co-solvents (e.g., DMSO in assays) .
Q. What safety protocols are critical for handling this compound?
Answer:
- Hazard Mitigation : Use fume hoods for synthesis (risk of benzoyl chloride exposure) .
- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal.
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
